4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-Isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a tetrahydrobenzo[d]thiazole moiety, which is further substituted with an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[d]thiazole core This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and aldehydes
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the benzamide group to yield primary amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or alcohols, along with suitable bases, can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: Similar structure but with a propionamide group instead of benzamide.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group but has a different core structure.
Uniqueness: 4-Isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-propan-2-yloxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-11H,3-6H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMDVGGDKBQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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